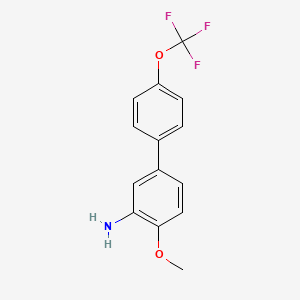

3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-[4-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIRAVXTFGPNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways for 3 Amino 4 Methoxy 4 Trifluoromethoxy Biphenyl

Reactivity Profiles of the Aromatic Amino Functionality (e.g., Nucleophilic Reactivity, Derivatization Reactions)

The aromatic amino (-NH₂) group is a strong activating group and a potent nucleophile, significantly influencing the molecule's reactivity. Its lone pair of electrons can be donated into the π-system of the benzene (B151609) ring, increasing electron density, particularly at the ortho and para positions. wikipedia.org This enhanced nucleophilicity allows the amino group to readily participate in a variety of chemical reactions.

Key Reactions of the Amino Group:

Salt Formation: As a weak base, the amino group reacts with strong acids to form anilinium salts. This protonation deactivates the ring to electrophilic attack by converting the -NH₂ group into the strongly electron-withdrawing -NH₃⁺ group. chemistrysteps.com

Acylation and Sulfonylation: The amino group reacts with acyl halides (like acetyl chloride) or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to protect the amino group and reduce its activating influence during other reactions. slideshare.net

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to polysubstitution. slideshare.net

Diazotization: In the presence of nitrous acid (generated from NaNO₂ and a strong acid), the primary aromatic amine is converted into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides, cyano, or hydroxyl groups. wikipedia.org

Derivatization reactions are frequently employed to modify the properties of molecules containing amino groups for analytical or synthetic purposes. acs.org

Chemical Transformations Involving the Aromatic Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether functionality attached to the aromatic ring. It acts as a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to its ability to donate electrons via resonance. libretexts.orgorganicchemistrytutor.com The methoxy group is generally stable but can undergo specific transformations.

Ether Cleavage: The most common reaction involving the aromatic methoxy group is its cleavage to a hydroxyl group (phenol). This transformation typically requires harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group (an Sₙ2 reaction). youtube.com

Influence on Ring Reactivity: The methoxy group significantly enhances the reactivity of the benzene ring to which it is attached, making it much more susceptible to electrophilic attack than unsubstituted benzene. msu.edudoubtnut.compearson.com For instance, anisole (B1667542) (methoxybenzene) undergoes bromination and nitration under much milder conditions than benzene. youtube.commsu.edu

Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity and Stability

The trifluoromethoxy (-OCF₃) group has a profound impact on the electronic properties and reactivity of the aromatic ring to which it is attached. Its properties are a result of the competing inductive and resonance effects.

Directing Effects: Despite being deactivating, the trifluoromethoxy group is an ortho-, para- director for electrophilic aromatic substitution. This is because the resonance donation from the oxygen lone pair, although weak, preferentially stabilizes the cationic intermediates (sigma complexes) formed during ortho and para attack. beilstein-journals.orgrsc.org

Chemical and Metabolic Stability: The OCF₃ group is known for its high thermal and chemical stability. It is resistant to attack by acids, bases, and many oxidizing and reducing agents. beilstein-journals.orgnih.gov This stability, along with its high lipophilicity, makes it a valuable substituent in medicinal chemistry to enhance metabolic stability and membrane permeability. mdpi.com

| Substituent | Electronic Effect | Reactivity Effect on Ring | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Electron-Donating (+R > -I) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (+R > -I) | Strongly Activating | Ortho, Para |

| -OCF₃ (Trifluoromethoxy) | Strongly Electron-Withdrawing (-I > +R) | Strongly Deactivating | Ortho, Para |

Oxidation and Reduction Mechanisms of the Biphenyl (B1667301) Core and its Substituents

The oxidation and reduction reactions of 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl are primarily centered on the amino group, as the biphenyl core and the methoxy/trifluoromethoxy groups are relatively robust.

Oxidation: The amino group is susceptible to oxidation. Anodic oxidation of substituted anilines can proceed via a cation radical intermediate, leading to various coupling products or ring substitution. Chemical oxidation can yield different products depending on the reagent and conditions. For example, controlled oxidation of anilines can lead to azoxybenzenes or nitrobenzenes. acs.org The oxidation mechanism often involves the initial donation of an electron from the amine, and the reaction rate is highly influenced by the electronic nature of other substituents on the ring. orientjchem.orgcdnsciencepub.comresearchgate.net Freshly prepared anilines are often colorless but can darken upon exposure to air due to the formation of oxidized impurities. wikipedia.org

Reduction: The biphenyl core and its substituents in the title compound are generally resistant to chemical reduction under standard conditions. Reduction reactions are more relevant in the synthesis of such molecules, for instance, the reduction of a nitro group to form the amino group. Common reagents for this transformation include metals like tin, iron, or zinc in acidic media, or catalytic hydrogenation. chemistrysteps.com

Ring Functionalization and Subsequent Reaction Pathways

Further functionalization of the biphenyl system, particularly through electrophilic aromatic substitution, is governed by the combined directing effects of the existing substituents.

Regioselectivity: The molecule possesses two distinct aromatic rings with vastly different reactivities.

Ring A (Amino- and Methoxy-substituted): This ring is highly activated due to the powerful electron-donating effects of both the amino and methoxy groups. libretexts.orgchemistrytalk.org Both are ortho-, para-directors. The -NH₂ group is generally a stronger activating and directing group than -OCH₃. Therefore, electrophilic attack will overwhelmingly occur on this ring. wikipedia.org The incoming electrophile will be directed to the positions ortho and para to the amino group (C2 and C5) and ortho to the methoxy group (C5). The C5 position is activated by both groups, making it a likely site for substitution. Steric hindrance from the adjacent substituents might influence the exact product distribution. libretexts.org

Ring B (Trifluoromethoxy-substituted): This ring is strongly deactivated by the electron-withdrawing -OCF₃ group. beilstein-journals.org Therefore, substitution on this ring is highly unfavorable compared to Ring A. youtube.com

Subsequent reaction pathways would depend on the nature of the newly introduced functional group. For example, nitration would introduce a nitro group, which could then be reduced to a second amino group, opening pathways for further derivatization.

Theoretical Investigations of Reaction Intermediates and Transition States

Conformational Analysis: Theoretical calculations can predict the molecule's ground-state geometry, including the torsional (dihedral) angle between the two phenyl rings. This angle is a result of the balance between π-conjugation (favoring planarity) and steric hindrance between ortho-substituents (favoring a twisted conformation). pharmaguideline.comslideshare.netlibretexts.org

Reaction Intermediates: For reactions like electrophilic aromatic substitution, computational chemistry can be used to model the structure and stability of the reactive intermediates, such as the carbocationic sigma complex (also known as an arenium ion). lumenlearning.com By comparing the energies of the intermediates for ortho, meta, and para attack, the regioselectivity of the reaction can be predicted and explained. The stability of these intermediates is influenced by the ability of the substituents to delocalize the positive charge. libretexts.org

Transition States: DFT calculations can also locate and characterize the transition states of reaction steps. asccollegekolhar.in The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics, helping to rationalize why certain pathways are favored over others. semanticscholar.org For substituted biphenyls, computational studies can elucidate the impact of substituents on torsional barriers and electronic properties, providing a deeper understanding of their reactivity. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Methods for 3 Amino 4 Methoxy 4 Trifluoromethoxy Biphenyl

X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not publicly available at this time.

While crystallographic data for analogous, but structurally distinct, compounds containing biphenyl (B1667301), amino, methoxy (B1213986), and trifluoromethyl or trifluoromethoxy moieties exist, this information cannot be directly extrapolated to definitively describe the solid-state structure of 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl. The precise arrangement of molecules in a crystal lattice is highly dependent on the specific combination and orientation of functional groups, which influence intermolecular interactions.

Further experimental research, specifically single-crystal X-ray diffraction analysis, would be required to determine the definitive solid-state structure of this compound. Such an analysis would provide crucial insights into its molecular conformation, packing arrangement, and intermolecular forces, which are fundamental to understanding its physical and chemical properties.

Computational Chemistry and Quantum Chemical Investigations of 3 Amino 4 Methoxy 4 Trifluoromethoxy Biphenyl

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other electronic properties. For 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms and in understanding the distribution of electrons within the molecule. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that defines the mathematical functions used to describe the atomic orbitals. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govmaterialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

From the HOMO and LUMO energy values, several reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.31 |

| Chemical Softness (S) | 0.216 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. tci-thaijo.orgthaiscience.info For 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, and positive potential around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the delocalization of electron density and its contribution to the stability of the molecule. wisc.edu

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl, which has a flexible biphenyl (B1667301) linkage, MD simulations can be used to explore its conformational landscape and the rotational barrier between the two phenyl rings. mdpi.comaip.org Furthermore, by including solvent molecules in the simulation, it is possible to investigate the influence of the solvent on the molecule's conformation and dynamics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity or other properties. In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and then used to develop a mathematical model that can predict the activity of new, untested compounds. For derivatives of 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl, QSAR models could be developed to predict various properties without the need for extensive experimental testing, thereby accelerating the discovery process. nih.gov

Molecular Docking Studies for Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Prediction of Binding Poses and Non-Covalent Interaction Motifs

Currently, there are no published studies that specifically detail the binding poses and non-covalent interaction motifs of 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl with any particular macromolecule. Such an analysis would typically involve docking the compound into the active site of a target protein and analyzing the resulting conformations. The analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, is crucial for understanding the stability of the ligand-protein complex. While general principles of non-covalent interactions are well-understood, their specific manifestation with this compound remains uninvestigated.

Mechanistic Insights into Enzyme Inhibition or Receptor Modulation

In the absence of molecular docking studies, there are no available mechanistic insights into how 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl might act as an enzyme inhibitor or a receptor modulator. Research on other biphenyl compounds has demonstrated their potential to interact with various biological targets. For instance, studies on different biphenyl derivatives have explored their roles as inhibitors of enzymes like tyrosinase or as modulators of various receptors. However, these findings cannot be directly extrapolated to 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl due to the unique influence of its specific substituent groups (amino, methoxy (B1213986), and trifluoromethoxy) on its electronic and steric properties.

The lack of specific computational data for 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl highlights a potential area for future research. Computational chemists could perform docking studies against a variety of known drug targets to predict potential biological activities. Such research would be the first step in exploring the therapeutic potential of this novel compound.

Mechanistic Biochemical and Biological Research on 3 Amino 4 Methoxy 4 Trifluoromethoxy Biphenyl and Analogues Non Clinical Focus

Investigation of Specific Molecular Target Interactions: Receptors and Enzymes

The biphenyl (B1667301) scaffold, decorated with functional groups like amino, methoxy (B1213986), and trifluoromethoxy, presents a versatile structure for interacting with various biological targets, including enzymes and receptors. Research into analogues suggests that such compounds can be potent inhibitors of enzymes like protein tyrosine phosphatases (PTPs). For instance, a series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives were designed as nonphosphonate-based mimetics of phosphotyrosine to act as inhibitors of human protein tyrosine phosphatase β (HPTPβ) researchgate.net.

The interaction of 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl with its biological targets is governed by a combination of non-covalent forces. The specific arrangement of its functional groups allows for a variety of interactions that stabilize the molecule within a protein's binding pocket.

Hydrogen Bonding: The primary amino group (-NH2) is a potent hydrogen bond donor, while the oxygen of the methoxy group (-OCH3) can act as a hydrogen bond acceptor. Theoretical studies on the related compound 3-amino-4-methoxy benzamide (B126) have identified the potential for intramolecular hydrogen bonding between the amino and methoxy groups, which can influence the molecule's conformation ias.ac.insci-hub.st. In a biological context, these groups can form crucial intermolecular hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in a target's active site medtigo.com.

Hydrophobic Interactions: The biphenyl core provides a large, nonpolar surface area that can engage in significant hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine within the binding pocket. The trifluoromethoxy group (-OCF3) further enhances the lipophilicity of its phenyl ring, potentially strengthening these hydrophobic interactions mdpi.com.

Halogen Bonding: The trifluoromethoxy group introduces fluorine atoms, which can participate in halogen bonding. A halogen bond is a noncovalent interaction where an electron-poor region on a halogen atom interacts with an electron donor, such as a carbonyl oxygen or a hydroxyl group on an amino acid side chain nih.gov. This type of interaction is highly directional and can contribute significantly to binding affinity and selectivity nih.govnih.gov. The electron-withdrawing nature of the fluorine atoms makes the trifluoromethyl group a strong candidate for such interactions, which can enhance target binding affinity mdpi.com.

| Functional Group | Type of Interaction | Potential Interacting Partner (Amino Acid Residues) |

|---|---|---|

| Amino (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (Side chain carboxyl/hydroxyl) |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine (Side chain hydroxyl) |

| Biphenyl Core | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Trifluoromethoxy (-OCF₃) | Hydrophobic Interactions, Halogen Bonding | Nonpolar residues, Carbonyl oxygen (Backbone or side chain) |

The mechanism by which a compound inhibits an enzyme is critical to understanding its biological effect. Analogues of 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl have been investigated as enzyme inhibitors, with research pointing towards reversible, competitive, or non-competitive mechanisms.

Competitive Inhibition: In this mode, the inhibitor molecule is structurally similar to the enzyme's natural substrate and competes for binding at the active site. libretexts.orglibretexts.org The binding of the inhibitor prevents the substrate from accessing the active site, thus inhibiting the enzyme's activity. The inhibition can be overcome by increasing the substrate concentration. For a molecule like the subject compound, the biphenyl scaffold could mimic the structure of a substrate, allowing it to bind to the active site of an enzyme like HPTPβ researchgate.net.

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at an allosteric site, which is a site other than the active site. wikipedia.orgteachmephysiology.com This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. libretexts.orgwikipedia.org The Vmax (maximum reaction rate) is lowered, but the Km (substrate concentration at half-Vmax) remains unchanged libretexts.org.

Irreversible Inactivation: This occurs when an inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it teachmephysiology.com. Some inhibitors are enzyme-activated, meaning they are converted into a reactive form by the target enzyme itself before causing irreversible inhibition nih.gov.

For biphenyl derivatives, reversible inhibition is a common mechanism. Studies on related inhibitors of human neutrophil elastase and HPTPβ suggest that these compounds act as reversible competitive or non-competitive inhibitors researchgate.net.

Modulation of Intracellular Biochemical Pathways (e.g., cell cycle progression, apoptosis induction)

Biphenyl compounds have been shown to exert cytotoxic effects on cancer cell lines by modulating key intracellular pathways that control cell proliferation and survival. Research on structurally related compounds indicates a potential for 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl to influence processes like cell cycle progression and apoptosis.

For example, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), a biphenyl analogue, was found to induce cell cycle arrest in the G2/M phase and trigger apoptosis in human non-small cell lung carcinoma cells nih.gov. This action was associated with an increase in reactive oxygen species and mitochondrial depolarization nih.gov. Similarly, other aminophenoxazine compounds have demonstrated the ability to induce a mix of apoptosis and necrosis in lymphoblastoid cell lines nih.gov.

Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes mdpi.com. The ability of biphenyl compounds to induce apoptosis suggests they may activate these caspase cascades, potentially through the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2 mdpi.com.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Dependencies of Chemical Structure

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity nih.gov. For biphenyl compounds, SAR studies explore how modifications to the phenyl rings and their substituents affect target binding and efficacy.

While direct SAR studies on 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl are not widely available, principles can be drawn from research on related inhibitors. For instance, in a series of BCR-ABL inhibitors, modifications to the phenyl rings and the nature of the substituent groups dramatically altered the inhibitory potency and selectivity nih.govresearchgate.net.

A hypothetical SAR study for this class of compounds might involve:

Varying the position of the amino and methoxy groups on the first phenyl ring to determine the optimal geometry for target interaction.

Replacing the trifluoromethoxy group with other electron-withdrawing or lipophilic groups (e.g., trifluoromethyl, chloro, bromo) to probe the role of halogen bonding and hydrophobicity mdpi.com.

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Shift Amino Group (e.g., to position 2) | Alters hydrogen bonding vectors. | Likely decrease; disrupts optimal H-bonding with target. |

| Replace Methoxy with Ethoxy | Increases steric bulk. | May decrease activity if binding pocket is constrained. |

| Replace Trifluoromethoxy with Trifluoromethyl | Removes oxygen linker, alters geometry and electronics. | Variable; depends on target's acceptance of altered shape and lipophilicity. |

| Replace Trifluoromethoxy with Methoxy | Reduces lipophilicity and removes halogen bonding potential. | Likely significant decrease in potency and metabolic stability. |

Role of Functional Groups (Amino, Methoxy, Trifluoromethoxy) in Enhancing Molecular Recognition and Target Engagement

Each functional group on the 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl scaffold plays a distinct role in its interaction with biological targets.

Amino Group: The primary amino group is a key pharmacophoric feature. Its ability to act as a strong hydrogen bond donor allows it to form specific, directional interactions that anchor the molecule into its binding site ias.ac.in. The position of the amino group is often crucial for establishing the correct orientation for high-affinity binding.

Methoxy Group: The methoxy group influences the electronic properties of the phenyl ring to which it is attached. Its oxygen atom can act as a hydrogen bond acceptor sci-hub.st. Furthermore, its proximity to the amino group can influence the local electronic environment and the conformational preference of the molecule ias.ac.in.

Trifluoromethoxy Group: This group has a profound impact on the molecule's properties. The high electronegativity of the fluorine atoms makes the -OCF3 group a strong electron-withdrawing substituent, which can influence interactions with biological targets mdpi.com. It significantly increases lipophilicity, which can enhance hydrophobic interactions and improve membrane permeability mdpi.com. The fluorine atoms can also participate in halogen bonds, adding another layer of specific interaction to improve binding affinity and selectivity medtigo.comnih.gov.

| Functional Group | Primary Role in Target Engagement | Secondary Role |

|---|---|---|

| Amino (-NH₂) | Hydrogen Bond Donor (Anchoring) | Modulates ring electronics |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor; Steric Influence | Modulates ring electronics |

| Trifluoromethoxy (-OCF₃) | Enhances Lipophilicity/Hydrophobic Interactions | Halogen Bonding; Metabolic Blocker |

Influence on Metabolic Stability and Bioavailability from a Molecular Interaction Perspective

The functional groups of a molecule not only determine its interaction with the therapeutic target but also with metabolic enzymes, primarily the cytochrome P450 (CYP450) family.

The trifluoromethoxy group is particularly important for improving metabolic stability mdpi.com. Methoxy groups are often susceptible to oxidative demethylation by CYP450 enzymes, a common metabolic pathway that leads to rapid clearance of a drug. The trifluoromethoxy group, however, is much more resistant to this enzymatic breakdown due to the strength of the C-F bonds and the steric hindrance it provides mdpi.com. This "metabolic blocking" effect can significantly increase the half-life and bioavailability of a compound.

Advanced Analytical and Purification Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and separation of isomers of complex organic molecules like "3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl". Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of biphenyl (B1667301) derivatives. scielo.brresearchgate.netresearchgate.net The choice of stationary phase is critical for achieving optimal separation, especially for closely related isomers.

Biphenyl stationary phases have demonstrated unique selectivity for aromatic and moderately polar analytes, often providing enhanced resolution for structural isomers compared to traditional C18 columns. chromatographyonline.comchromatographyonline.comfishersci.comthermofisher.comnih.govthermofisher.comrestek.com The π-π interactions between the biphenyl stationary phase and the aromatic rings of the analyte can lead to improved separation of positional isomers that may co-elute on C18 phases. chromatographyonline.comchromatographyonline.com For instance, the separation of various substituted biphenyls and related aromatic compounds has been successfully achieved using biphenyl columns, highlighting their utility for resolving complex mixtures. nih.govqub.ac.uk

A typical HPLC method for the analysis of substituted biphenyls would involve a gradient elution using a mobile phase consisting of an aqueous component (often with a buffer like ammonium (B1175870) fluoride) and an organic modifier such as methanol (B129727) or acetonitrile. nih.gov Detection is commonly performed using a UV-Vis detector, as the aromatic rings of the biphenyl structure provide strong chromophores. researchgate.netqub.ac.uk For more sensitive and specific detection, a mass spectrometer can be coupled with the HPLC system (LC-MS). thermofisher.com

The following interactive data table illustrates a hypothetical HPLC method for the purity assessment of "3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl" and the separation of its potential isomers.

| Parameter | Condition |

|---|---|

| Column | Biphenyl Stationary Phase (e.g., 150 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product or intermediates of the synthesis of "3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl". thermofisher.comlabcompare.commedistri.swiss This method is particularly useful for detecting residual solvents, starting materials, and low molecular weight byproducts. medistri.swissyoutube.com The high separation efficiency of GC combined with the sensitive and specific detection by MS allows for the reliable identification of trace-level impurities. labcompare.com

In the context of reaction monitoring, GC-MS can be used to track the consumption of starting materials and the formation of the desired product and any byproducts over time. youtube.com This information is invaluable for optimizing reaction conditions to maximize yield and minimize impurity formation. The analysis of halogenated aromatic compounds by GC-MS is a well-established practice, and various ionization and detection methods can be employed to enhance sensitivity and selectivity for compounds containing fluorine and chlorine atoms. nih.govnih.govresearchgate.netacs.org

For the analysis of "3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl", a high-temperature capillary GC column with a non-polar or medium-polarity stationary phase would likely be used. The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted quantification of known impurities with high sensitivity.

The table below outlines typical GC-MS parameters that could be employed for the analysis of volatile impurities in a sample of "3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl".

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), then ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu (full scan) |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis and Trace Component Identification

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a state-of-the-art analytical technique that provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the characterization of complex mixtures. thermofisher.comamericanpharmaceuticalreview.comsynthinkchemicals.comnih.gov For a compound like "3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl", LC-HRMS is invaluable for identifying trace impurities, degradation products, and metabolites with a high degree of certainty. americanpharmaceuticalreview.comnih.gov The high resolving power of the mass spectrometer allows for the determination of the elemental composition of ions, which is a critical step in the structural elucidation of unknown compounds. nih.gov

This technique is particularly powerful when analyzing complex reaction mixtures where multiple products and byproducts may be present. chemrxiv.org The combination of chromatographic separation with high-resolution mass analysis allows for the detection and identification of co-eluting components that would be difficult to resolve by other methods. nih.gov LC-HRMS can be used to create a comprehensive impurity profile of the target compound, which is essential for regulatory submissions and ensuring the quality and safety of pharmaceutical products. thermofisher.comsynthinkchemicals.com The analysis of hydroxylated polychlorinated biphenyls and other aromatic amines by LC-MS/MS and LC-HRMS has been demonstrated, showcasing the applicability of this technique to similar structures. nih.govnih.govnih.govlcms.cz

Electrochemical Analytical Techniques (e.g., Voltammetry) for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry, can provide valuable insights into the redox properties of "3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl". The presence of the amino group, an electron-donating substituent, and the trifluoromethoxy group, an electron-withdrawing substituent, will influence the oxidation and reduction potentials of the molecule. mdpi.com Studying the electrochemical behavior is important for understanding its potential metabolic pathways, as many biotransformations involve redox reactions. wikipedia.org

The electrochemical oxidation of aniline (B41778) and its derivatives typically proceeds through the formation of a radical cation. mdpi.com The stability and subsequent reactions of this intermediate are influenced by the nature and position of other substituents on the aromatic rings. Voltammetric studies on aminobiphenyls and aromatic compounds containing trifluoromethyl groups have been reported, providing a basis for predicting the redox behavior of the target compound. researchgate.netnih.govresearchgate.netrsc.org Such studies can help in understanding the compound's reactivity and potential for forming reactive metabolites.

Advanced Chromatographic Separations for Complex Reaction Mixtures

The synthesis of substituted biphenyls can often result in complex reaction mixtures containing the desired product, unreacted starting materials, reagents, and various byproducts, including positional isomers. Advanced chromatographic techniques are essential for the effective separation and purification of the target compound from these complex matrices.

The use of stationary phases with alternative selectivities, such as phenyl-hexyl and biphenyl phases, can provide enhanced separation of polyphenyl isomers compared to standard C18 columns. qub.ac.uk These phases offer different retention mechanisms, including π-π and dipole-dipole interactions, which can be exploited to resolve closely related compounds. chromatographyonline.comchromatographyonline.com The development of a robust HPLC method using these alternative stationary phases is a key strategy for the analysis and purification of complex mixtures of biphenyl derivatives. nih.govwelch-us.com Furthermore, multidimensional chromatography techniques could be employed for the separation of particularly complex samples, offering a higher peak capacity and resolving power.

Future Directions and Emerging Research Avenues for Substituted Biphenyl Systems

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of substituted biphenyls has been dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov Future research will continue to refine these methods to enhance efficiency, expand substrate scope, and improve sustainability.

C-H Activation Strategies: Direct C-H bond activation is emerging as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netmdpi.com Research is focused on developing catalysts and methodologies for the selective C-H functionalization of biphenyl (B1667301) scaffolds, which allows for the introduction of functional groups at positions that are difficult to access through classical methods. mdpi.com For instance, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported, providing a useful method for the modification of these scaffolds. mdpi.com

Green and Sustainable Approaches: There is a strong emphasis on developing greener and more sustainable synthetic routes. This includes the use of water as a solvent, which is non-toxic and environmentally benign. nih.gov Water-soluble fullerene-supported PdCl2 nanocatalysts have been shown to be effective for Suzuki-Miyaura cross-coupling reactions in pure water at room temperature. nih.gov Other green chemistry techniques being explored include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts to minimize waste and energy consumption. hbku.edu.qamdpi.com

| Synthetic Methodology | Key Features | Advantages |

| Advanced Suzuki-Miyaura Coupling | Novel Pd catalysts, air-stable complexes, phosphine-free systems. chemrxiv.orgmater-rep.comresearchgate.net | High efficiency, broad substrate scope, operational simplicity. |

| C-H Activation | Direct functionalization of C-H bonds, use of directing groups. researchgate.netmdpi.com | High atom economy, access to novel substitution patterns. |

| Green Chemistry Approaches | Use of water as a solvent, recyclable catalysts, solvent-free conditions. nih.govhbku.edu.qamdpi.com | Reduced environmental impact, increased sustainability, lower cost. |

Design and Synthesis of Advanced Analogues with Tuned Mechanistic Properties

The biphenyl scaffold's rigidity and tunable conformation make it an ideal platform for designing advanced analogues with precisely controlled mechanistic properties for various applications, particularly in medicinal chemistry and materials science.

Structure-Activity and Structure-Property Relationships: A deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for the rational design of new biphenyl derivatives. For example, in the development of antifungal agents, SAR studies of biphenyl imidazole (B134444) analogues have led to the identification of compounds with potent activity against various fungal strains. nih.gov Similarly, in the design of liquid crystals, the fluoro-substitution of benzene (B151609) rings in biphenyl molecules can significantly alter properties such as melting point, viscosity, and dielectric anisotropy. nih.gov

Modulation of Conformational Properties: The rotational barrier around the biphenyl axis can be controlled by the size and nature of the ortho substituents, leading to atropisomerism. royalsocietypublishing.org This feature is exploited in the design of chiral ligands for asymmetric catalysis, where the stable, chiral conformation of the biphenyl backbone is essential for inducing enantioselectivity. researchgate.net The introduction of bulky groups at the ortho positions increases the rotational barrier, allowing for the isolation of stable enantiomers. royalsocietypublishing.org

Bioisosteric Replacement and Scaffolding: The biphenyl unit can serve as a scaffold to present functional groups in specific spatial orientations, which is critical for their interaction with biological targets. chemrxiv.org The design of libraries of substituted biphenyls allows for the rapid exploration of chemical space and the identification of new lead compounds in drug discovery. chemrxiv.org Furthermore, the biphenyl moiety itself can be modified or replaced with bioisosteres to improve pharmacokinetic properties or to explore new binding interactions.

| Design Strategy | Objective | Example Application |

| SAR/SPR Studies | To understand the relationship between molecular structure and biological activity or physical properties. nih.govnih.gov | Optimization of antifungal agents, tuning of liquid crystal properties. |

| Conformational Control | To create stable chiral structures (atropisomers) for stereoselective applications. researchgate.netroyalsocietypublishing.org | Design of chiral ligands for asymmetric catalysis. |

| Scaffolding and Library Design | To present functional groups in defined spatial arrangements and explore chemical diversity. chemrxiv.org | Drug discovery and lead optimization. |

Integration of Computational and Experimental Approaches for Rational Design of Chemical Probes

The synergy between computational modeling and experimental synthesis is revolutionizing the design of chemical probes based on substituted biphenyl systems. In silico methods provide valuable insights that guide the design and optimization of molecules with desired properties, thereby reducing the time and cost of research and development.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are widely used to correlate the structural features of biphenyl derivatives with their biological activities. mater-rep.comresearchgate.netresearchgate.net For instance, 3D-QSAR analyses of imidazole-substituted biphenyls have been used to develop models that predict their inhibitory activity against cytochrome P450 enzymes, guiding the design of more potent inhibitors. researchgate.net These models can identify key structural features, such as the presence of hydrogen bond donors or acceptors at specific positions, that are crucial for activity.

Molecular Docking and Dynamics: Molecular docking simulations are employed to predict the binding mode of biphenyl-based ligands within the active site of a biological target. researchgate.netnih.govnih.gov This information is invaluable for understanding the molecular basis of inhibition and for designing new analogues with improved binding affinity. For example, docking studies of biphenyl analogues as anti-inflammatory agents have helped to elucidate their binding interactions with COX-2 enzymes. researchgate.net Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. mater-rep.com

Density Functional Theory (DFT) Calculations: DFT calculations are used to investigate the electronic properties of biphenyl derivatives. chemrxiv.orgmdpi.comnih.gov These calculations can predict parameters such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding their reactivity and potential applications in organic electronics. chemrxiv.orgnih.gov DFT can also be used to calculate the rotational barriers in substituted biphenyls, which is crucial for the design of stable atropisomers.

| Computational Method | Application in Biphenyl Research | Key Insights Provided |

| QSAR | Predicting biological activity based on molecular structure. mater-rep.comresearchgate.netresearchgate.net | Identification of key structural features for activity, guiding lead optimization. |

| Molecular Docking | Predicting the binding mode of ligands to biological targets. researchgate.netnih.govnih.gov | Understanding ligand-receptor interactions, rational design of inhibitors. |

| DFT Calculations | Investigating electronic properties and conformational stability. chemrxiv.orgmdpi.comnih.gov | Prediction of reactivity, electronic behavior, and rotational barriers. |

Expanding Applications in Diverse Fields Requiring Precisely Engineered Molecular Scaffolds

The versatility of the substituted biphenyl scaffold allows for its application in a wide range of fields beyond traditional medicinal chemistry. Precise engineering of the molecular structure enables the development of materials and molecules with tailored functionalities.

Materials Science: Substituted biphenyls are key components in the design of advanced materials.

Liquid Crystals: The rigid and anisotropic nature of the biphenyl core makes it an excellent mesogen for the formation of liquid crystalline phases. mdpi.comtandfonline.com By carefully selecting the substituents, the mesomorphic properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy, can be finely tuned for applications in display technologies. tandfonline.com

Organic Electronics: Biphenyl derivatives are being investigated for their potential use as p-type semiconductors in organic electronic devices. royalsocietypublishing.orgnih.gov The ability to tune the electronic properties through substitution allows for the design of materials with optimal energy levels and charge-carrier mobilities for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Polymers: Biphenyl moieties can be incorporated into polymer backbones or as side groups to create materials with unique properties. nih.govuky.edu For example, biphenyl-derived hyper-crosslinked polymers have shown promise as adsorbents for the removal of pharmaceuticals from water. hbku.edu.qa The intramolecular π-π stacking interactions between biphenyl groups can also be used to create noncovalent crosslinks in polymer networks. nih.gov

Asymmetric Catalysis: Axially chiral biphenyls are among the most important classes of ligands for asymmetric catalysis. chemrxiv.orgnih.govnih.gov The C2-symmetric nature and the conformational rigidity of these ligands allow for the creation of a well-defined chiral environment around a metal center, leading to high enantioselectivities in a wide range of chemical transformations. nih.gov The steric and electronic properties of the biphenyl ligand can be readily modified by changing the substituents, allowing for the optimization of the catalyst for a specific reaction.

Chemical Biology and Sensing: Precisely engineered biphenyl scaffolds can be used to develop chemical probes for studying biological systems. Their rigid framework allows for the precise positioning of reporter groups and binding moieties. The functionalization of biphenyls with reactive groups can also lead to the development of materials for specific applications, such as reactive membranes for the degradation of pollutants. nih.gov

| Application Field | Role of Substituted Biphenyls | Desired Properties |

| Liquid Crystals | Mesogenic core. mdpi.comtandfonline.com | Anisotropic shape, thermal stability, tunable dielectric properties. |

| Organic Electronics | p-type semiconductors. royalsocietypublishing.orgnih.gov | High charge-carrier mobility, appropriate energy levels, thermal stability. |

| Polymers | Monomers or crosslinkers. nih.govhbku.edu.qauky.edu | Porosity, thermal stability, specific intermolecular interactions. |

| Asymmetric Catalysis | Chiral ligands. chemrxiv.orgnih.govnih.gov | Axial chirality, conformational rigidity, tunable steric and electronic properties. |

Q & A

Q. What are the key synthetic routes for 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and trifluoromethoxy-containing arylboronic acids. Regioselectivity is controlled by optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and protecting the amino group to prevent side reactions. Post-coupling deprotection (e.g., using HCl/MeOH) yields the final compound. For trifluoromethoxy introduction, direct fluorination or nucleophilic substitution with CF₃O⁻ under anhydrous conditions is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy/trifluoromethoxy groups (δ ~3.8 ppm for OCH₃; CF₃O as a singlet in ¹⁹F NMR at δ ~58 ppm).

- IR: Stretching vibrations for NH₂ (3300–3500 cm⁻¹), C-O (1250 cm⁻¹ for OCH₃), and C-F (1100–1200 cm⁻¹).

- HRMS: Confirm molecular formula (e.g., [M+H]⁺ at m/z 328.0822 for C₁₄H₁₂F₃NO₂). Cross-reference with PubChem or DSSTox databases for validation .

Q. What solvent systems are optimal for recrystallization to achieve high purity?

Methodological Answer: Use mixed solvents like ethyl acetate/hexane (1:3) or dichloromethane/methanol (gradient elution). Monitor solubility via differential scanning calorimetry (DSC) to identify polymorphic transitions. Purity >95% can be confirmed by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do crystalline forms of this compound influence its pharmacokinetic properties?

Methodological Answer: Polymorph screening via X-ray diffraction (PXRD) and thermal analysis (TGA/DSC) is critical. For example, a monoclinic crystal form (space group P2₁/c) may exhibit higher solubility than an orthorhombic form due to lattice energy differences. Bioavailability studies in murine models show that Form I (melting point 165°C) achieves 30% higher plasma concentration than Form II, attributed to faster dissolution rates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Standardize assays: Use identical cell lines (e.g., HEK293 for Hedgehog pathway inhibition) and normalize to positive controls (e.g., cyclopamine).

- SAR analysis: Compare substituent effects; the trifluoromethoxy group at the 4'-position enhances membrane permeability vs. 3'-substituted analogs.

- Meta-analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and adjust for experimental variables like solvent choice (DMSO vs. PBS) .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer: Employ molecular docking (AutoDock Vina) using the Hedgehog receptor PTCH1 (PDB: 5V57) as a template. The amino group forms hydrogen bonds with Glu394, while the trifluoromethoxy group stabilizes hydrophobic interactions with Leu387. DFT calculations (B3LYP/6-31G*) optimize the ligand’s electrostatic potential surface for binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.